Cas no 82470-74-4 ((2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione)

(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione structure
82470-74-4 structure
Productnaam:(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione
CAS-nummer:82470-74-4
MF:C20H22O7
MW:374.384486675262
CID:1806288
PubChem ID:11970132

(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione Chemische en fysische eigenschappen

Naam en identificatie

    • (2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione
    • (-)-Shinjulactone C
    • dihydroxy-(hydroxymethyl)-trimethyl-[?]trione
    • 2,5a,10-Metheno-5aH-acenaphtho[4,3-b]pyran-1,3,8(2H)-trione, 2a,6,6a,9,10,10a,10b,10c-octahydro-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-, (2R,2aR,5aS,6aR,10R,10aS,10bS,10cR,11S)-
    • 2,5a,10-Metheno-5aH-acenaphtho(4,3-b)pyran-1,3,8(2H)-trione, 2a,6,6a,9,10,10a,10b,10c-octahydro-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-, (2R,2aR,5aS,6aR,10R,10aS,10bS,10cR,11S)-
    • DTXSID201002704
    • 2,2a-Dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)acenaphtho[4,3-b]pyran-1,3,8(2H)-trione
    • Shinjulactone C
    • 82470-74-4
    • Inchi: InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3
    • InChI-sleutel: QUDGSOQXSJGXMH-UHFFFAOYSA-N
    • LACHT: CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O

Berekende eigenschappen

  • Exacte massa: 374.13655304g/mol
  • Monoisotopische massa: 374.13655304g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 1
  • Complexiteit: 939
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 121Ų
  • XLogP3: -1.228

(2S,2aR,6aR,10R,10aS,10bS,10cR)-2,2a-dihydroxy-10a-(hydroxymethyl)-5,10c,11-trimethyl-2a,6,6a,9,10,10a,10b,10c-octahydro-2,5a,10-(methanetriyl)indeno[1,7-fg]chromene-1,3,8(2H)-trione Gerelateerde literatuur

Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD